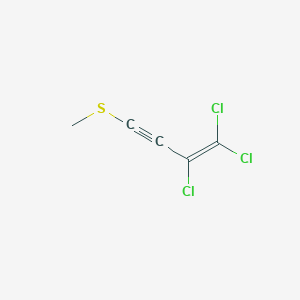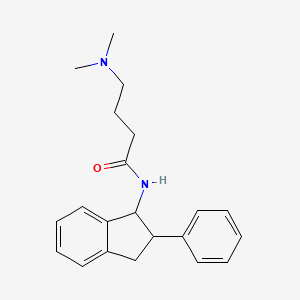![molecular formula C16H15Br B14497718 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene CAS No. 62856-32-0](/img/structure/B14497718.png)
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H15Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-ethylphenyl group is attached via an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene typically involves a multi-step process. One common method is the bromination of 4-[2-(4-ethylphenyl)ethenyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium or platinum catalyst
Major Products
Substitution: Formation of 1-hydroxy-4-[2-(4-ethylphenyl)ethenyl]benzene, 1-amino-4-[2-(4-ethylphenyl)ethenyl]benzene, etc.
Oxidation: Formation of 1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzaldehyde or 1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzoic acid.
Reduction: Formation of 1-bromo-4-[2-(4-ethylphenyl)ethyl]benzene
科学的研究の応用
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethenyl linkage play crucial roles in its reactivity and interaction with molecular targets .
類似化合物との比較
Similar Compounds
1-Bromo-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Bromo-4-[(4-ethylphenyl)ethynyl]benzene: Similar structure but with an ethynyl linkage.
1-Bromo-4-ethenylbenzene: Similar structure but without the 4-ethylphenyl group
Uniqueness
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene is unique due to the presence of both a bromine atom and a 4-ethylphenyl group attached via an ethenyl linkage. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
62856-32-0 |
|---|---|
分子式 |
C16H15Br |
分子量 |
287.19 g/mol |
IUPAC名 |
1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H15Br/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h3-12H,2H2,1H3 |
InChIキー |
BARFWZAYVCAVHN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)

![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)


![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
